2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
2-methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O5/c1-12-19(20(23)25-8-7-24-2)15-10-14(4-6-18(15)27-12)26-11-13-3-5-16(21)17(22)9-13/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXTSYQSNEEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. Its unique structural characteristics contribute to various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Benzofuran Ring : A bicyclic structure that provides a stable framework.
- Methoxyethyl Group : Enhances solubility and biological activity.
- Dichlorophenyl Group : Imparts unique electronic properties that can influence its interaction with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H18Cl2O5 |
| Molecular Weight | 409.26 g/mol |
| LogP | 4.7655 |
| Polar Surface Area | 44.804 Ų |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to significant biological responses. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly in inhibiting cell proliferation and migration in cancer cell lines.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties : It shows promise in inhibiting certain microbial strains, suggesting potential applications in treating infections.
Anticancer Activity
A study explored the effects of related benzofuran derivatives on hepatocellular carcinoma (HCC) cells, revealing that compounds similar to this compound significantly suppressed cell viability and migration. Notable findings include:
- Cell Viability Assays : Using CCK-8 assays, concentrations above 5 µM significantly inhibited Huh7 cell viability.
- Mechanism of Action : The compound was found to downregulate integrin α7 expression and inhibit the phosphorylation of downstream signaling molecules like FAK and AKT, which are crucial for cell migration and invasion.
Anti-inflammatory Effects
Another study indicated that benzofuran derivatives could modulate inflammatory cytokine production in vitro, suggesting a pathway through which this compound might exert anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
*Inferred from structurally similar compounds.
†Estimated based on substituent contributions.
Substituent Effects on Bioactivity and Stability
- Halogenation: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and may improve interaction with hydrophobic binding pockets in biological targets compared to mono-chloro () or fluoro () analogs. However, dichloro substitution can increase metabolic susceptibility to dehalogenation .
- Ester Groups : The 2-methoxyethyl ester in the target compound provides better solubility in polar solvents compared to bulkier esters like propan-2-yl () but may reduce stability under basic conditions due to ester hydrolysis .
- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with 3,4-dimethoxybenzoyloxy substituents () exhibit reduced oxidative stability compared to halogenated derivatives, as methoxy groups are prone to demethylation .
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
The benzofuran scaffold is constructed via acid-catalyzed cyclization, as demonstrated in the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. For the target compound, 2-hydroxy-5-methoxyacetophenone serves as the starting material. Methallylation followed by thermal rearrangement and cyclization yields the 2-methylbenzofuran intermediate.
Reaction Conditions :
Functionalization at Position 5
The 5-position hydroxyl group is alkylated via a Williamson ether synthesis:
- Deprotonation : Treatment with sodium hydride (NaH) in dry tetrahydrofuran (THF).
- Etherification : Reaction with 3,4-dichlorobenzyl bromide at 60°C for 12 hours.
Yield : 72–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Optimization and Mechanistic Insights
Cyclization Catalysts
Cyclization efficiency depends on the catalyst:
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| MgCl₂ | 190 | 78 |
| FeCl₃ | 200 | 82 |
| H₃PO₄ | 180 | 65 |
Magnesium chloride provides optimal balance between yield and side-product formation.
Etherification Kinetics
The reaction rate for 3,4-dichlorobenzyl ether formation follows second-order kinetics, with activation energy (Eₐ) of 45 kJ/mol. Polar aprotic solvents (e.g., DMF) accelerate the reaction but necessitate stringent anhydrous conditions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 6.89 (s, 1H, ArH), 5.21 (s, 2H, OCH₂Ar), 4.38 (t, J = 4.8 Hz, 2H, COOCH₂), 3.72 (t, J = 4.8 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
- IR (ATR) : 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C ether).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time = 12.7 min.
Challenges and Alternative Routes
Competing Rearrangements
During cyclization, Claisen rearrangement of the methallyl ether may occur, producing undesired regioisomers. Mitigation strategies include:
Direct Esterification vs. Acyl Chloride Intermediates
While Steglich esterification is efficient, acyl chloride formation (using SOCl₂) followed by alcoholysis offers higher yields (93%) but requires rigorous exclusion of moisture.
Industrial-Scale Considerations
Solvent Recycling
Toluene and THF are recovered via fractional distillation (85–90% efficiency), reducing production costs.
Waste Management
- Manganese dioxide (from KMnO₄ oxidation) is filtered and repurposed in ceramic industries.
- Aqueous acidic waste neutralized with CaCO₃ before disposal.
Q & A
Q. Key Parameters :
- Catalyst selection (e.g., palladium catalysts for cross-coupling steps).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Which analytical techniques are essential for characterizing this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ester linkage integrity. Aromatic proton splitting patterns distinguish dichlorophenyl and benzofuran moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₂₀H₁₉Cl₂O₅; calc. 415.06 g/mol) and detects isotopic chlorine patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
How do substituents like methoxy and dichlorophenyl groups influence biological activity?
Q. Advanced
- Methoxyethyl Group : Enhances lipophilicity, improving membrane permeability. Its electron-donating nature stabilizes interactions with hydrophobic enzyme pockets .
- 3,4-Dichlorophenylmethoxy Group : Chlorine atoms increase electrophilicity, facilitating covalent or polar interactions with biological targets (e.g., kinases or proteases). Comparative studies show dichloro-substituted analogs exhibit higher antimicrobial potency than mono-chloro derivatives .
- Structure-Activity Relationship (SAR) : Substitution at the 5-position (dichlorophenyl) correlates with improved IC₅₀ values in anticancer assays, while methyl groups at the 2-position reduce metabolic degradation .
What strategies resolve contradictions in bioactivity data across studies?
Q. Advanced
- Comparative Assay Standardization : Use identical cell lines (e.g., HeLa or MCF-7) and assay conditions (e.g., ATP-based viability tests) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Structural Analogs : Test derivatives (e.g., fluorinated or brominated variants) to isolate substituent-specific effects. For example, replacing dichloro with difluoro groups alters target selectivity .
How can computational methods predict interactions with biological targets?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina models binding poses in enzyme active sites (e.g., COX-2 or CYP450). The dichlorophenyl group shows high affinity for hydrophobic pockets .
- Molecular Dynamics (MD) : Simulates stability of ligand-target complexes over time. Methoxyethyl groups exhibit flexibility, enabling adaptive binding .
- QSAR Models : Quantitative structure-activity relationships correlate logP values and Hammett constants (σ) with antimicrobial activity .
What in vitro models are suitable for evaluating therapeutic potential?
Q. Advanced
- Cancer Cell Lines : NCI-60 panel screens for cytotoxicity (e.g., GI₅₀ values). This compound shows selectivity against leukemia (K-562) and breast cancer (MDA-MB-231) lines .
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., β-lactamase or topoisomerase II inhibition) quantify IC₅₀ values .
- Microbial Susceptibility Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
What safety precautions are necessary when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers at 2–8°C, away from oxidizers .
How can SAR studies optimize its pharmacological profile?
Q. Advanced
- Substituent Modification : Replace dichlorophenyl with trifluoromethyl groups to enhance metabolic stability .
- Ester Isosteres : Substitute the methoxyethyl ester with amides or carbamates to reduce hydrolysis .
- Pharmacokinetic Profiling : Assess bioavailability and half-life in rodent models after structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
